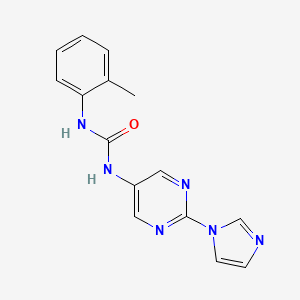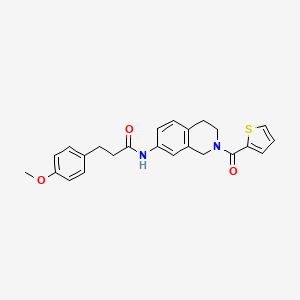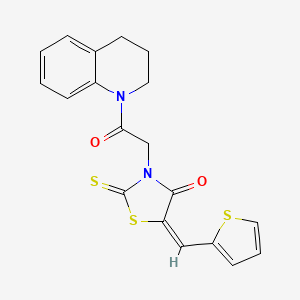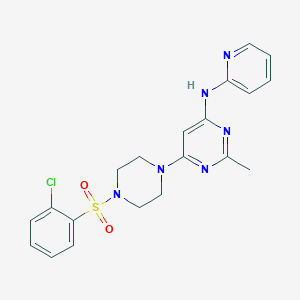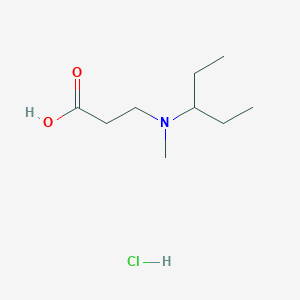
3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride” is a useful organic compound for research related to life sciences . It is also known as “N-Methyl-N-pentyl-beta-alanine hydrochloride” and "Ibanic acid hydrochloride" . The CAS number for this compound is 625120-81-2 .
Synthesis Analysis
The synthesis of “this compound” involves the conversion of methylamine to N-methylpentylamine via successive reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection. This is followed by a reaction with methyl acrylate and hydrolysis . The overall yield of this process is reported to be 63.93% .Molecular Structure Analysis
The molecular formula of “this compound” is C9H20ClNO2 . The molecular weight of this compound is approximately 209.71 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry place .Scientific Research Applications
Metabolic Engineering for Biofuel Production
A key application of related compounds is in the field of metabolic engineering for biofuel production. Researchers have developed microbial strains capable of producing pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, which are useful as biofuels. These compounds are produced from amino acid substrates through microbial fermentations. Although current production levels are low for industrial applications, this approach demonstrates significant promise for enhancing production efficiency in the future (Cann & Liao, 2009).
Anticancer Drug Research
In anticancer drug research, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and shown to exhibit cytotoxic properties against various human tumor cell lines. These findings suggest the potential of such compounds in developing new anticancer drugs, highlighting the importance of structural variations in achieving different biological activities (Basu Baul et al., 2009).
Fluorescence Derivatisation for Biological Assays
Derivatisation of amino acids with fluorescence markers has been explored for enhancing the visibility of amino acids in biological assays. This process involves coupling amino acids with fluorescent reagents to produce derivatives with strong fluorescence, useful in various analytical and diagnostic applications (Frade et al., 2007).
Marine-Derived Compounds for Cytotoxic and Antiviral Activities
Nitrogenous compounds, including amino acid derivatives, isolated from marine-derived fungi have been evaluated for their cytotoxic and antiviral activities. Such research underscores the potential of marine biodiversity as a source of novel bioactive compounds for pharmaceutical applications (Luo et al., 2018).
Synthesis and Application in Drug Development
The synthesis of 3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride serves as an intermediate in the production of other pharmaceutical compounds. Its synthesis involves a series of chemical reactions starting from methylamine, demonstrating the compound's role in medicinal chemistry and drug development (Jing, 2011).
Mechanism of Action
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Properties
IUPAC Name |
3-[methyl(pentan-3-yl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)10(3)7-6-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIAYYGNQIPDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2875533.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)
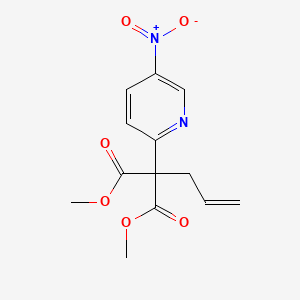
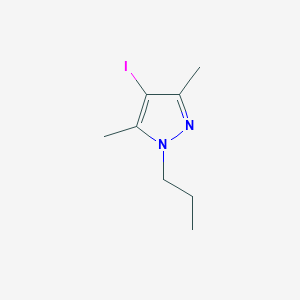
![4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875539.png)
![N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2875542.png)
![methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B2875543.png)

